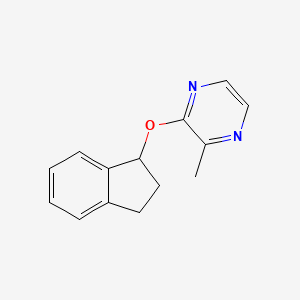

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-14(16-9-8-15-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFWFHZUUZUDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate pyrazine derivatives. One common method includes the use of ultrasound irradiation, which has been shown to improve reaction times and yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like zinc iodide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of less hazardous reagents and energy-efficient processes, are likely to be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine involves its interaction with various molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- Indenyloxy Group : The bicyclic indenyloxy substituent in the target compound enhances steric bulk and aromaticity compared to linear alkyl (e.g., isobutyl) or alkoxy (e.g., methoxy) groups. This may improve binding affinity in enzymatic pockets or receptor sites .

- Thioether vs. Ether Linkages : Compounds like 2-(cyclohexylthio)-3-methylpyrazine and 2-(furfurylthio)-3-methylpyrazine replace oxygen with sulfur, altering electronic properties (e.g., reduced polarity, increased nucleophilicity).

Physicochemical Properties: Molecular Weight and Solubility: The target compound’s higher molecular weight (226.28 g/mol) suggests lower volatility and aqueous solubility compared to simpler analogs like 2-isobutyl-3-methylpyrazine (150.22 g/mol). This could limit its use in flavor/fragrance applications but enhance metabolic stability in drug design .

Synthetic Routes: The target compound may be synthesized via nucleophilic substitution, where a hydroxylated indene derivative reacts with a halogenated pyrazine (e.g., 2-chloro-3-methylpyrazine). Similar methods are employed for analogs like 2-azido-indenyloxy silanes . Thioether analogs (e.g., 2-(furfurylthio)-3-methylpyrazine) are synthesized via thiol-disulfide exchange or Mitsunobu reactions .

Biological and Industrial Relevance: Flavor/Fragrance: Simpler pyrazines (e.g., 2-isobutyl-3-methylpyrazine) are widely used in food and perfumery due to their low odor thresholds and roasted notes . Drug Development: The indenyloxy group’s rigidity and aromaticity make the target compound a candidate for kinase inhibitors or topoisomerase modulators, akin to TAS-103 (a dual topoisomerase inhibitor with an indenoquinoline scaffold) .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2194848-13-8

- Molecular Formula : C14H14N2O

- Molecular Weight : 226.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-inden-1-one with various pyrazine derivatives. A notable method includes the use of ultrasound irradiation to enhance reaction efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- The indene moiety interacts with hydrophobic pockets in proteins.

- The pyrazine ring participates in hydrogen bonding and π-π interactions, modulating enzyme or receptor activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of HIF-2α, a transcription factor involved in cancer progression. This suggests potential applications in cancer treatment .

Neuropharmacological Effects

Studies have explored the role of pyrazine derivatives in neurological disorders. Compounds with similar structures have shown promise as allosteric modulators for glutamate receptors, which are critical in neurodegenerative diseases .

Study on HIF-2α Inhibition

A study highlighted the effectiveness of certain aryl ethers in inhibiting HIF-2α pathways, leading to reduced tumor growth in xenograft models. While not directly testing this compound, it establishes a framework for understanding its potential efficacy in oncology .

Neuropharmacological Research

In a study focusing on mGluR5 negative allosteric modulators, compounds structurally related to this compound demonstrated significant neuroprotective effects in animal models of Parkinson's disease. This underscores the therapeutic potential for neurological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-Inden-1-one | structure | Intermediate for synthesis; potential anticancer properties |

| 3-Methylpyrazine | structure | Flavoring agent; studied for neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.